molecular formula C11H18O3 B8518393 3-(4-Methoxycyclohexyl)-dihydro-furan-2-one

3-(4-Methoxycyclohexyl)-dihydro-furan-2-one

Cat. No. B8518393
M. Wt: 198.26 g/mol
InChI Key: CQJTVULHCCIASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994176B2

Procedure details

Stir a mixture of 3-(4-methoxyphenyl)-dihydro-furan-2-one (0.98 g), rhodium on carbone (5%, 0.98 g) and ethanol (50 mL) on a hydrogenation parr shaker at 60 psi, 60° C. for 18 hours. Remove the reaction from the parr shaker and filter the mixture through celite, concentrate the filtrate to afford 0.92 g (90%) of the title compound.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:13][CH2:12][O:11][C:10]2=[O:14])=[CH:5][CH:4]=1>[Rh].C(O)C>[CH3:1][O:2][CH:3]1[CH2:4][CH2:5][CH:6]([CH:9]2[CH2:13][CH2:12][O:11][C:10]2=[O:14])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
0.98 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1C(OCC1)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove
CUSTOM
Type
CUSTOM
Details
the reaction from the parr shaker
FILTRATION
Type
FILTRATION
Details
filter the mixture through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
COC1CCC(CC1)C1C(OCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.